2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound . It also contains a 1,2,4-oxadiazole ring, which is another type of heterocycle often found in pharmaceuticals . The compound also includes a fluorophenyl group, which suggests it may have some interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinazolinone could be formed through a condensation reaction, while the 1,2,4-oxadiazole might be introduced through a cyclization reaction . The fluorophenyl group could be added through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinazolinone and 1,2,4-oxadiazole rings would likely contribute to the rigidity of the molecule, while the fluorophenyl group could influence its electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the quinazolinone and 1,2,4-oxadiazole rings, as well as the fluorophenyl group. For example, the nitrogen atoms in the rings could act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which might influence its solubility and permeability .Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial potential, as evidenced by the synthesis and in vitro evaluation of novel 4(3H)-quinazolinones and thiazolidinone motifs. These derivatives, containing fluorine and various pharmacophores, have shown notable in vitro antimicrobial potency against both Gram-positive and Gram-negative bacteria, as well as fungi. The evaluation used serial broth dilution methods to identify compounds with remarkable antimicrobial activities, highlighting the compound's potential as an antimicrobial agent (Desai, Vaghani, & Shihora, 2013).
Biological Activity Screening
Further studies on similar compounds, including 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been conducted to assess their biological activities. These activities encompass antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for InhA protein. Notably, the compound demonstrated significant anti-TB activity, showcasing its potential in treating tuberculosis and other microbial infections (Mamatha S.V et al., 2019).
Anticonvulsant and Antimicrobial Activities
A series of derivatives related to the compound have been synthesized and tested for their anticonvulsant and antimicrobial activities. This research focused on developing novel derivatives with broad-spectrum activity against various bacterial and fungal strains, alongside evaluating their anticonvulsant efficacy. The study emphasized the potential therapeutic applications of these compounds in treating infections and seizure disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anti-inflammatory and Analgesic Agents
Investigations into novel 4(3H)-quinazolinone derivatives have also identified their potential as anti-inflammatory and analgesic agents. By synthesizing derivatives with Schiff bases and various substituents, researchers have screened these compounds for their efficacy in reducing inflammation and pain. This research underscores the compound's versatility in pharmaceutical applications, offering avenues for the development of new therapeutic agents (Farag et al., 2012).
Crop Protection Agents
The compound's derivatives have been explored for their potential in crop protection, specifically targeting phytopathogenic fungi and bacteria. By employing a pharmacophore hybrid approach, researchers synthesized 1,3,4-oxadiazole thioether derivatives, demonstrating broad-spectrum fungicidal activities. This research highlights the compound's applicability in agriculture, offering solutions for crop disease management (Shi, Luo, Ding, & Bao, 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to act as agonists for pparα, -γ, and -δ . These peroxisome proliferator-activated receptors (PPARs) play crucial roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
As a potential ppar agonist, it may bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function .
Biochemical Pathways
Ppar agonists generally influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
As a potential ppar agonist, it may influence a variety of cellular processes, including lipid metabolism, glucose homeostasis, and inflammatory responses .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-23-17(24)13-4-2-3-5-14(13)20-18(23)26-10-15-21-16(22-25-15)11-6-8-12(19)9-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSADAHQRSMHDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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